(3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid - 1334216-21-5

(3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid

Catalog Number: EVT-1685440
CAS Number: 1334216-21-5
Molecular Formula: C13H20BNO3
Molecular Weight: 249.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Suzuki-Miyaura Coupling []: This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the arylboronic acid and an aryl halide or triflate. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials.
Mechanism of Action
  • Reversible covalent binding to diols: The boronic acid group can reversibly react with cis-diol containing biomolecules such as carbohydrates and glycoproteins []. This interaction can be exploited for sensing applications [] or for targeted drug delivery.
Applications
  • Building block for more complex molecules: Its participation in Suzuki-Miyaura coupling reactions makes it valuable for synthesizing various pharmaceutical agents, as highlighted in the studies of histamine H3 receptor antagonists [, ] and anticancer agents [, ].
  • Fluorescent probes: The phenylboronic acid moiety can be incorporated into fluorescent probes for sensing d-ribose [] or other diol-containing biomolecules.

SB02055

  • Compound Description: SB02055 is a DOTA-conjugated (R)-pyrrolidin-2-yl-boronic acid derivative, specifically (R)-(1-((6-(3-(piperazin-1-yl)propoxy)quinoline-4-carbonyl)glycyl)pyrrolidin-2-yl)boronic acid. This compound was designed as a Fibroblast activation protein (FAP)-targeted ligand for potential use in cancer imaging and therapy. In preclinical studies, the 68Ga-complex of SB02055 exhibited moderate FAP binding affinity (IC50 = 0.41 ± 0.06 nM) but showed nominal tumor uptake in mice. []
  • Relevance: SB02055 shares a core (R)-pyrrolidin-2-yl-boronic acid structure with (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid. Additionally, both compounds feature an extended linker incorporating a nitrogen-containing heterocycle, highlighting their development as potential targeting ligands. []

SB04028

  • Compound Description: SB04028 is another DOTA-conjugated (R)-pyrrolidin-2-yl-boronic acid derivative, with the full name (R)-1-((6-(3-(piperazin-1-yl)propoxy)quinoline-4-carbonyl)-D-alanyl)pyrrolidin-2-yl)boronic acid. Similar to SB02055, it was developed as an FAP-targeted ligand for cancer imaging. Preclinical evaluations showed [68Ga]Ga-SB04028 displayed higher tumor uptake and better tumor-to-organ ratios compared to SB02055 and a reference compound, PNT6555, indicating its potential as a promising radiopharmaceutical for cancer imaging. []
  • Relevance: SB04028 demonstrates significant structural similarity to (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid, featuring both the (R)-pyrrolidin-2-yl-boronic acid core and a similar linker containing a piperazine moiety. The structural differences between SB04028 and (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid underscore the potential for modifications to the linker region in designing targeted imaging agents. []

(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid

  • Compound Description: This compound is a potent and selective αvβ6 integrin inhibitor with promising therapeutic potential for treating idiopathic pulmonary fibrosis. It exhibits high affinity for the αvβ6 integrin (pKi = 11), a long dissociation half-life (7 h), high solubility in saline, and favorable pharmacokinetic properties for inhaled administration. []
  • Relevance: Although structurally distinct from (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid, this compound shares a crucial pyrrolidine moiety within its structure. This shared feature emphasizes the importance of the pyrrolidine ring system in medicinal chemistry, particularly for targeting specific biological targets. []

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • Compound Description: This compound is a boronic acid ester intermediate with a benzene ring. It was synthesized as part of a study investigating boronic acid ester intermediates with aromatic rings. []

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

  • Compound Description: This compound, another boronic acid ester intermediate incorporating a benzene ring, was investigated alongside methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in the same study exploring boronic acid ester intermediates with aromatic rings. []
  • Relevance: Similar to the previous compound, it shares the boronic acid ester and benzene ring motif with (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid. Interestingly, this compound also contains a pyrrolidine ring directly attached to the benzene core, unlike the propoxy linker found in (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid. []

4-[3-(6/7/8-Substituted 4-Oxo-4H-chromen-3-yl)acryloyl]phenylboronic acid derivatives

  • Compound Description: This series of compounds, encompassing derivatives with various substituents at the 6/7/8 positions of the chromene ring, were designed as p53-MDM2 pathway inhibitors for potential anticancer applications. These derivatives exhibited significant cytotoxic properties against several cancer cell lines, with derivative 5b, the para-boronic acid derivative, showing particular selectivity for the colon cancer cell line HCT-116. []

(E/Z)-(4-(3-(2-((4-Chlorophenyl)amino)-4-(dimethylamino)thiazol-5-yl)-2-(ethoxy carbonyl)-3-oxoprop-1-en-1-yl)phenyl) boronic acid

  • Compound Description: This molecule represents a novel boronic acid-based anticancer agent. It demonstrated promising activity against a range of cancer cell lines at low concentrations, comparable to the standard drug doxorubicin. []

2-(4-Boronophenyl)quinoline-4-carboxylic acid derivatives

  • Compound Description: This series of compounds, utilizing 2-(4-boronophenyl)quinoline-4-carboxylic acid as the central building block, displays aggregation-induced emission characteristics and emits fluorescence around 500 nm. These compounds can selectively recognize D-ribose, evidenced by fluorescence quenching upon binding. Notably, the compound [4-(4-{[4-(3-borono-5-methoxybenzamido)phenyl]carbamoyl}quinoline-2-yl)phenyl]boronic acid exhibited high selectivity for D-ribose, leading to an 83% fluorescence quenching upon interaction. []
  • Relevance: These derivatives share a boronic acid-functionalized aromatic scaffold with (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid. The presence of a quinoline ring system in these derivatives, compared to the phenyl ring in (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid, illustrates how modifications to the aromatic core can influence photophysical properties and carbohydrate recognition abilities. []

N-[4-(2,5-Dioxo-pyrrolidin-1-yl)-2-phenoxyphenyl] methanesulfonamide (2)

  • Compound Description: This compound, a nimesulide derivative, is one of three investigated for their crystal structures and intermolecular interactions in comparison to nimesulide polymorphs. []
  • Relevance: While this compound shares a pyrrolidine ring with (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid, it lacks the boronic acid functionality and features a distinct phenoxyphenyl methanesulfonamide moiety. []

N-[4-(4-Methanesulfonylamino-3-phenoxy phenylsulfamoyl) phenyl] acetamide (3)

  • Compound Description: This is another nimesulide derivative, analyzed alongside compounds 2 and 4 in the same study investigating crystal structures and intermolecular interactions. []
  • Relevance: Like compound 2, it also includes a pyrrolidine ring but lacks the boronic acid group present in (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid. Additionally, it features a unique methanesulfonylamino-phenoxy phenylsulfamoyl acetamide moiety, differentiating it from (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid. []

4-(4-Methanesulfonylamino-3-phenoxyphenyl-carbamoyl)-butanoic acid (4)

  • Compound Description: This nimesulide derivative, the third in the series studied alongside compounds 2 and 3, also lacks the boronic acid functionality. It features a distinct 4-methanesulfonylamino-3-phenoxyphenyl-carbamoyl-butanoic acid moiety, further distinguishing it from (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid. []
  • Relevance: Although it contains a pyrrolidine ring like (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid, it lacks the boronic acid functionality and features a distinct 4-methanesulfonylamino-3-phenoxyphenyl-carbamoyl-butanoic acid moiety. []

E6446

  • Compound Description: E6446 (6-[3-(pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl]benzo[d]oxazole) is a potent inhibitor of Toll-like receptors (TLRs) 7 and 9. It acts by accumulating in intracellular acidic compartments where TLR7 and 9 reside and weakly interacting with nucleic acids, thus preventing DNA-TLR9 interaction and modulating TLR signaling. E6446 has shown efficacy in suppressing immune responses, particularly in autoimmune diseases. [, , ]
  • Relevance: While E6446 does not possess a boronic acid moiety, it exhibits a strikingly similar structure to (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid. Both compounds feature a central phenyl ring substituted with a 3-(pyrrolidin-1-yl)propoxy group at the meta position. This structural similarity highlights the possibility of these compounds exhibiting overlapping pharmacological profiles. [, , ]

Properties

CAS Number

1334216-21-5

Product Name

(3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid

IUPAC Name

[3-(3-pyrrolidin-1-ylpropoxy)phenyl]boronic acid

Molecular Formula

C13H20BNO3

Molecular Weight

249.12 g/mol

InChI

InChI=1S/C13H20BNO3/c16-14(17)12-5-3-6-13(11-12)18-10-4-9-15-7-1-2-8-15/h3,5-6,11,16-17H,1-2,4,7-10H2

InChI Key

OZXMHNLBJHUVMP-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)OCCCN2CCCC2)(O)O

Canonical SMILES

B(C1=CC(=CC=C1)OCCCN2CCCC2)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.